molecular formula C9H17NO5S B2617102 Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate CAS No. 2422150-99-8

Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate

Cat. No.: B2617102
CAS No.: 2422150-99-8
M. Wt: 251.3
InChI Key: BUKLBVNCVKRWDW-SSDOTTSWSA-N
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Description

Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate is a chiral cyclic sulfamidate that serves as a versatile and high-value building block in advanced organic synthesis and pharmaceutical research. Its primary research value lies in its role as a chiral electrophile for the stereoselective introduction of ethylene-amino and propylene-amino motifs attached to quaternary stereocenters . This compound undergoes highly enantio- and diastereoselective nucleophilic ring-opening alkylations under phase-transfer catalysis with a range of pro-nucleophiles, enabling the efficient construction of complex chiral amine scaffolds . These scaffolds are critical structural components found in natural products and are valuable in the synthesis of novel, lead-like screening compounds . Furthermore, the compound has been utilized in gold-catalyzed cyclization reactions to produce tetrahydropyrazine and piperazine scaffolds, which are privileged structures in medicinal chemistry . Its application extends to the modular synthesis of peptides, as demonstrated by its use in the stereoselective introduction of the trifluoromethylthiol moiety (SCF3) to create β- and γ-SCF3 amines and α-amino acid derivatives, including the incorporation of Cys(S-CF3) into di- and tripeptides . This reagent is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5S/c1-7-5-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKLBVNCVKRWDW-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCOS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate typically involves the reaction of tert-butyl esters with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the desired ester . The reaction conditions often include specific temperatures, pressures, and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate exhibits significant biological activities that make it a candidate for various medicinal applications:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which is crucial in protecting cells from oxidative stress and related diseases .
  • Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it valuable in developing new antibiotics or preservatives.
  • Anti-inflammatory Effects : Preliminary studies suggest that it could have anti-inflammatory effects, which are beneficial in treating conditions such as arthritis and other inflammatory diseases .

Synthetic Applications

In addition to its biological significance, tert-butyl (4R)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate is utilized in synthetic organic chemistry:

  • Building Block for Synthesis : This compound serves as an important building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties .
  • Reactivity with Nucleophiles : It can undergo nucleophilic substitution reactions, making it useful for introducing functional groups into larger molecular frameworks.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of tert-butyl (4R)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate using various assays such as DPPH and ABTS. The results indicated a strong scavenging ability comparable to established antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The findings demonstrated significant inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, while the dioxooxathiazinane ring can participate in various chemical transformations. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical properties and interactions with other molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property Target Compound: (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate Analog 1: (4S)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate Analog 2: 2,2-dioxooxathiazinane-3-carboxylate (des-methyl)
Molecular Formula C₉H₁₇NO₅S C₈H₁₅NO₅S C₈H₁₅NO₅S
Ring Size 6-membered (oxathiazinane) 5-membered (oxathiazolidine) 6-membered (oxathiazinane)
Stereochemistry 4R configuration 4S configuration None (no chiral center)
Key Substituents Methyl at C4, tert-butyl carbamate at C3 Methyl at C4, tert-butyl carbamate at C3 tert-Butyl carbamate at C3
Lipophilicity (Predicted) Higher (due to methyl group) Moderate Lower (lacking methyl group)
Synthetic Utility Chiral intermediate for sulfone-containing molecules Used in LDA-mediated reactions Baseline structure for derivatization

Stability and Degradation

  • Target Compound : The tert-butyl carbamate group is acid-labile, enabling selective deprotection under acidic conditions. The sulfone moiety enhances thermal stability compared to thioether analogs.
  • Analog 1 (4S) : Similar stability profile but may exhibit faster degradation due to increased ring strain in the 5-membered system.

Biological Activity

Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate is a chemical compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique oxathiazolidine structure, which contributes to its potential therapeutic applications.

  • Chemical Formula : C8H15NO5S
  • Molecular Weight : 237.27 g/mol
  • CAS Number : 454248-53-4
  • Melting Point : 120-121 °C
  • Boiling Point : 293.5 ± 23.0 °C (predicted)
  • Density : 1.285 ± 0.06 g/cm³ (predicted)
  • pKa : -13.53 ± 0.40 (predicted)

This compound exhibits various biological activities, primarily through its interaction with biological macromolecules. The oxathiazolidine core is known to participate in several biochemical pathways, influencing enzyme activity and receptor binding.

Anticancer Properties

Research indicates that compounds containing oxathiazolidine structures can exhibit cytotoxic effects on cancer cells. For instance, studies have shown that related compounds can induce apoptosis in tumor cells through the activation of caspases and modulation of the mitochondrial pathway .

A notable study demonstrated that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent. The mechanism is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Cytotoxicity in Cancer Models :
    • A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2565
    5040
    10015
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed inhibitory zones ranging from 12 to 18 mm, indicating moderate antimicrobial activity.

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how structural modifications affect biological activity could lead to more potent derivatives.
  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects will enhance its therapeutic profile.
  • In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing efficacy and safety.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate, and how can reaction parameters be optimized?

The synthesis of tert-butyl-protected heterocycles often involves reductive amination or nucleophilic substitution. For example, tert-butyl piperazine carboxylates are synthesized via reactions with NaHB(OAc)₃ in dichloromethane (DCM) or tetrahydrofuran (THF) under controlled pH (e.g., using HOAc) to stabilize intermediates . Key parameters include:

  • Temperature : Room temperature to 40°C to avoid side reactions.
  • Stereochemical control : Use of chiral auxiliaries or enantiopure starting materials to retain the (4R) configuration.
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for chiral centers) .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve the oxathiazinane ring geometry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

Q. How should researchers handle stability and storage considerations for this compound?

  • Stability : The oxathiazinane ring is sensitive to strong acids/bases and oxidizing agents. Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .
  • Decomposition Monitoring : Regular NMR or HPLC checks to detect degradation products (e.g., ring-opened sulfonic acids) .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical ambiguities during synthesis?

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers and determine enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., DFT) to assign absolute configuration .
  • Crystallographic Data : Compare experimental X-ray structures with computational predictions (e.g., Mercury CSD) to validate stereochemistry .

Q. How can computational methods predict the reactivity of the oxathiazinane ring in medicinal chemistry applications?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfone group (2,2-dioxo) to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess conformational flexibility of the tert-butyl group .
  • Docking Studies : Use AutoDock Vina to model binding affinities for drug discovery pipelines, leveraging the compound’s rigidity for scaffold design .

Q. What are the applications of this compound in multicomponent reactions or catalysis?

  • Suzuki-Miyaura Coupling : The tert-butyl carbamate acts as a directing group for regioselective cross-coupling with arylboronic acids .
  • Ring-Opening Reactions : React with Grignard reagents (e.g., MeMgBr) to generate sulfonamide derivatives, useful in peptide mimetics .

Q. How can researchers address contradictions in spectroscopic data for this compound?

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at –40°C to slow conformational exchange .
  • 2D NMR Techniques : HSQC and HMBC to assign overlapping signals and confirm through-space correlations .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to validate assignments .

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